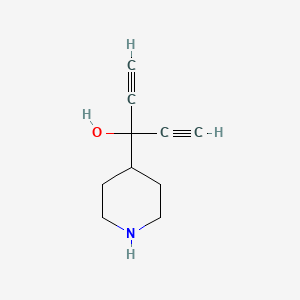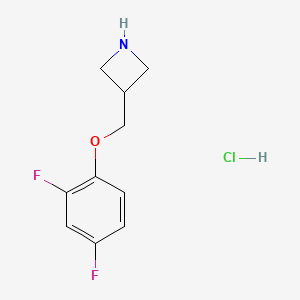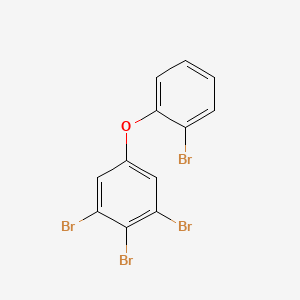
2-Méthylquinolin-5-ol
Vue d'ensemble
Description
2-Methylquinolin-5-ol belongs to a family of heterocyclic compounds known as quinolines. It has a molecular weight of 159.19 g/mol .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. The Skraup-Doebner-Von Miller synthesis is a common approach . A modified version of this method has been used for the regioselective deuteration of 2-methylquinolin-8-ol .
Molecular Structure Analysis
The molecular formula of 2-Methylquinolin-5-ol is C10H9NO . The InChI code is 1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Methylquinolin-5-ol, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical and Chemical Properties Analysis
2-Methylquinolin-5-ol is a colorless oil . Commercial samples can appear colored . It has a molecular weight of 159.18 g/mol.
Applications De Recherche Scientifique
Découverte de médicaments et synthèse pharmaceutique
Les composés quinoléiques, y compris le « 2-Méthylquinolin-5-ol », sont des échafaudages essentiels dans la découverte de médicaments en raison de leurs propriétés thérapeutiques diverses. Ils servent de structures principales dans la synthèse de divers médicaments, en particulier les médicaments antipaludiques comme la chloroquine et la méfloquine .
Applications antimicrobiennes et antitumorales
Le noyau quinoléique est associé à un large éventail d'activités biologiques, y compris des effets antimicrobiens et antitumoraux. Cela suggère que le « this compound » pourrait être exploré pour son potentiel dans ces domaines .
Activités biologiques
Les dérivés de la quinoléine présentent une pléthore d'activités biologiques telles que des effets antipaludiques, anticancéreux, antibactériens et antiviraux. “this compound”, en tant que dérivé de la quinoléine, peut posséder des activités similaires et pourrait être utilisé dans des recherches connexes .
Propriétés analgésiques et anti-inflammatoires
Certains dérivés de la quinoléine sont connus pour leurs propriétés analgésiques et anti-inflammatoires, ce qui pourrait faire du « this compound » un candidat pour la recherche sur le soulagement de la douleur et le contrôle de l'inflammation .
Recherche cardiovasculaire
Les quinoléines ont été étudiées pour leurs effets sur le système cardiovasculaire, indiquant des applications de recherche potentielles du « this compound » dans ce domaine .
Effets sur le système nerveux central (SNC)
Des recherches ont également été menées sur l'impact des composés quinoléiques sur le SNC, suggérant que le « this compound » pourrait avoir des applications dans les études neurologiques .
Activité hypoglycémique
L'activité hypoglycémique de certains dérivés de la quinoléine suggère des utilisations possibles de la recherche du « this compound » dans la gestion du diabète et les études métaboliques connexes .
Activités diverses
Les composés quinoléiques sont également associés à diverses autres activités telles que des effets anthelminthiques, antifongiques et biologiques divers, ce qui pourrait étendre les applications de recherche du « this compound » à un éventail plus large d'enquêtes scientifiques .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, including 2-Methylquinolin-5-ol, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the future directions of 2-Methylquinolin-5-ol could involve further exploration of its potential applications in medicinal research and drug discovery processes .
Mécanisme D'action
Target of Action
2-Methylquinolin-5-ol is a derivative of quinoline, a heterocyclic compound that has been found to have substantial biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is noted that all the compounds in a study involving quinoline derivatives are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a study involving quinoline derivatives, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (ic50) 294 μM .
Action Environment
The synthesis of quinoline derivatives, including 2-methylquinolin-5-ol, involves various techniques and protocols, which may be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
2-Methylquinolin-5-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Methylquinolin-5-ol and these enzymes often involves the formation of a complex that can either inhibit or enhance the enzyme’s activity, depending on the specific context of the reaction . Additionally, 2-Methylquinolin-5-ol has been shown to bind to certain proteins, altering their conformation and, consequently, their function .
Cellular Effects
The effects of 2-Methylquinolin-5-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methylquinolin-5-ol has been found to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes . In terms of cellular metabolism, 2-Methylquinolin-5-ol has been observed to alter metabolic fluxes, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-Methylquinolin-5-ol exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For example, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 2-Methylquinolin-5-ol can interact with DNA, influencing gene expression by either promoting or hindering the binding of transcription factors . These interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 2-Methylquinolin-5-ol in laboratory settings can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 2-Methylquinolin-5-ol has been associated with changes in cellular function, including alterations in cell viability and proliferation rates
Dosage Effects in Animal Models
The effects of 2-Methylquinolin-5-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit beneficial properties such as anti-inflammatory or antioxidant activities . At higher doses, 2-Methylquinolin-5-ol can become toxic, leading to adverse effects such as liver damage or neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic contexts.
Metabolic Pathways
2-Methylquinolin-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body . This compound can also influence metabolic fluxes by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-Methylquinolin-5-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as ABC transporters, which facilitate its movement across cellular membranes . Additionally, 2-Methylquinolin-5-ol can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Methylquinolin-5-ol is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The subcellular distribution of 2-Methylquinolin-5-ol can significantly influence its biochemical interactions and overall cellular effects.
Propriétés
IUPAC Name |
2-methylquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOECQNQZPWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458640 | |
| Record name | 2-Methylquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-72-7 | |
| Record name | 2-Methyl-5-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methylquinolin-5-ol in the synthesis of the antimicrobial agents described in the paper?
A1: 2-Methylquinolin-5-ol serves as a starting material in the multi-step synthesis of a series of 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazole derivatives. These derivatives were designed to incorporate four known moieties, including 2-methylquinolin-5-ol, with the goal of creating compounds with potent antimicrobial activity. The 2-methylquinolin-5-ol moiety is incorporated into the final structure of these derivatives and is thought to contribute to their overall antimicrobial properties. []
Q2: Is there information available about the specific structural characteristics of 2-methylquinolin-5-ol analyzed in the paper?
A2: While the paper utilizes 2-methylquinolin-5-ol as a starting material, it primarily focuses on the synthesis and characterization of the final 1,3,4-thiadiazole derivatives. The paper does not delve into the specific spectroscopic data or structural analysis of 2-methylquinolin-5-ol itself. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


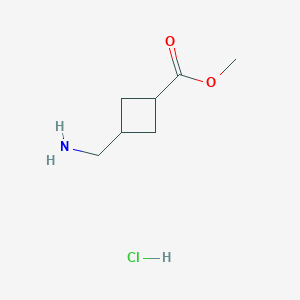

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)
![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)
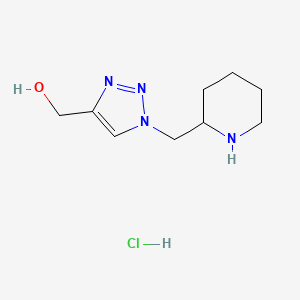
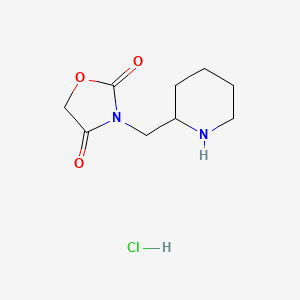
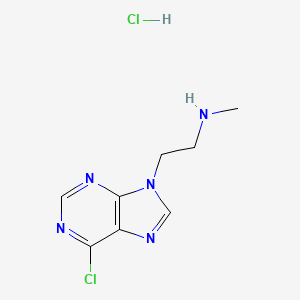

![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)
